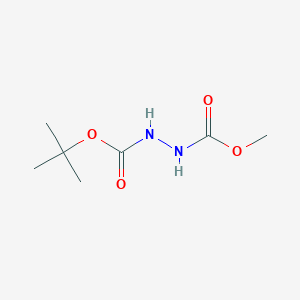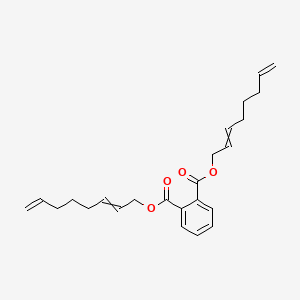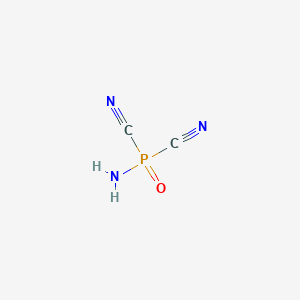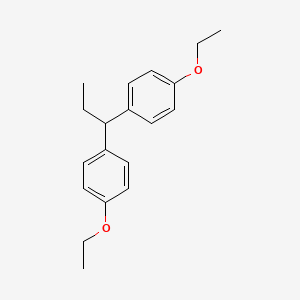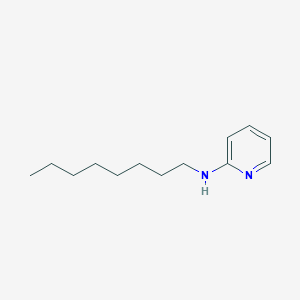
2-Pyridinamine, N-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, N-octyl- is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This particular compound features an octyl group attached to the nitrogen atom of the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-octyl- typically involves the alkylation of 2-pyridinamine with an octyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinamine, N-octyl- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Pyridinamine, N-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base.
Major Products Formed
Oxidation: N-octyl-2-pyridinamine N-oxide.
Reduction: N-octylpiperidine.
Substitution: Various N-alkyl or N-aryl pyridinamine derivatives.
科学的研究の応用
2-Pyridinamine, N-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyridinamine, N-octyl- involves its interaction with various molecular targets. The octyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Pyridinamine
- N-octylpyridine
- N-methyl-2-pyridinamine
Uniqueness
2-Pyridinamine, N-octyl- is unique due to the presence of the octyl group, which significantly alters its physical and chemical properties compared to other pyridinamine derivatives. This modification enhances its lipophilicity, making it more suitable for applications that require membrane permeability.
特性
CAS番号 |
34366-90-0 |
|---|---|
分子式 |
C13H22N2 |
分子量 |
206.33 g/mol |
IUPAC名 |
N-octylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h7,9-10,12H,2-6,8,11H2,1H3,(H,14,15) |
InChIキー |
PDYALOHYMSTKLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



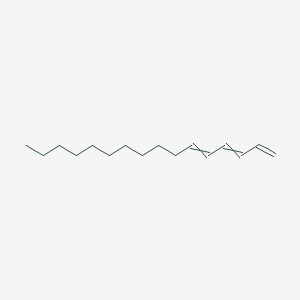
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)

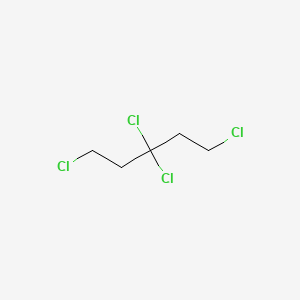
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)


